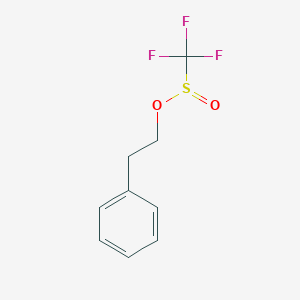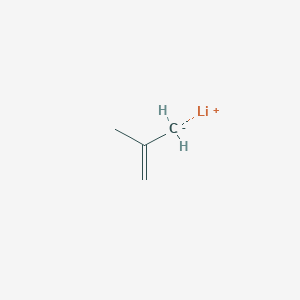![molecular formula C14H11F2NO2S B14547537 (E)-N-[4-(Difluoromethanesulfonyl)phenyl]-1-phenylmethanimine CAS No. 61768-19-2](/img/structure/B14547537.png)
(E)-N-[4-(Difluoromethanesulfonyl)phenyl]-1-phenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[4-(Difluoromethanesulfonyl)phenyl]-1-phenylmethanimine is a chemical compound characterized by the presence of a difluoromethanesulfonyl group attached to a phenyl ring, which is further connected to a phenylmethanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(Difluoromethanesulfonyl)phenyl]-1-phenylmethanimine typically involves the reaction of 4-(difluoromethanesulfonyl)aniline with benzaldehyde under specific conditions to form the desired imine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(Difluoromethanesulfonyl)phenyl]-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
(E)-N-[4-(Difluoromethanesulfonyl)phenyl]-1-phenylmethanimine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of (E)-N-[4-(Difluoromethanesulfonyl)phenyl]-1-phenylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethanesulfonyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Trifluoromethanesulfonyl)phenyl]-1-phenylmethanimine
- N-[4-(Methanesulfonyl)phenyl]-1-phenylmethanimine
- N-[4-(Ethanesulfonyl)phenyl]-1-phenylmethanimine
Uniqueness
(E)-N-[4-(Difluoromethanesulfonyl)phenyl]-1-phenylmethanimine is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, membrane permeability, and overall pharmacokinetic profile, making it a valuable candidate for various applications in medicinal chemistry and material science.
Properties
CAS No. |
61768-19-2 |
|---|---|
Molecular Formula |
C14H11F2NO2S |
Molecular Weight |
295.31 g/mol |
IUPAC Name |
N-[4-(difluoromethylsulfonyl)phenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C14H11F2NO2S/c15-14(16)20(18,19)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-10,14H |
InChI Key |
AOFZKRLWKQMRNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



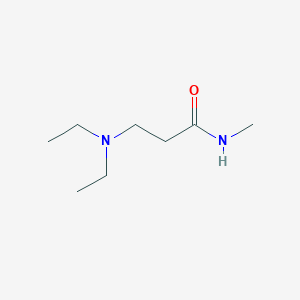
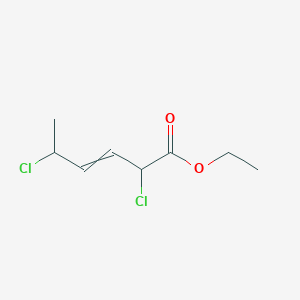
![6-Azaspiro[5.6]dodecan-6-ium perchlorate](/img/structure/B14547475.png)
![2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid](/img/structure/B14547486.png)
![4-Methoxyphenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14547501.png)
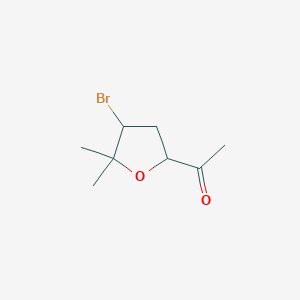
![1,1'-[(Ethoxymethylene)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14547509.png)
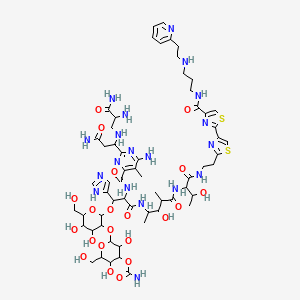
![Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B14547511.png)
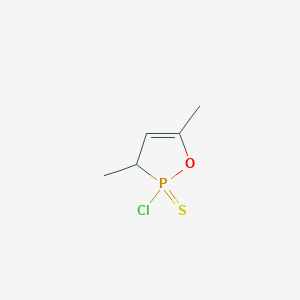
![4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo-](/img/structure/B14547520.png)
